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molecular formula C10H7FN2O B8351681 4-(5-Fluoropyrimidin-2-yl)phenol

4-(5-Fluoropyrimidin-2-yl)phenol

Cat. No. B8351681
M. Wt: 190.17 g/mol
InChI Key: SJEZWFVQKYSHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278343B2

Procedure details

The title compound was prepared according to the method described for Preparation 17 using 4-hydroxybenzene boronic acid and 2-chloro-5-fluoro-pyrimidine to afford the title compound as a white solid (575 mg, 42%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Cl[C:12]1[N:17]=[CH:16][C:15]([F:18])=[CH:14][N:13]=1>>[F:18][C:15]1[CH:14]=[N:13][C:12]([C:5]2[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)=[N:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC(=NC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 575 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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